molecular formula C17H18N2O2 B12234034 3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one

3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one

Cat. No.: B12234034
M. Wt: 282.34 g/mol
InChI Key: ZXWONWDKNHDVKA-UHFFFAOYSA-N
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Description

3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one is an organic compound that belongs to the class of azetidines This compound features a phenyl group, a pyridin-4-yloxy group, and an azetidin-1-yl group attached to a propan-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the azetidine ring: This can be achieved by cyclization of appropriate precursors under basic conditions.

    Attachment of the pyridin-4-yloxy group: This step involves the reaction of the azetidine intermediate with a pyridin-4-yloxy derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the azetidine intermediate is reacted with a phenyl derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidines.

Scientific Research Applications

3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-4-yloxy group can enhance binding affinity to certain biological targets, while the azetidine ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1-(pyridin-2-yl)propan-1-one: Similar structure but with the pyridine ring attached at the 2-position.

    1-[4-(Pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea: Contains a pyridin-4-yloxy group but differs in the core structure.

Uniqueness

3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one is unique due to the combination of the azetidine ring and the pyridin-4-yloxy group, which can impart distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-phenyl-1-(3-pyridin-4-yloxyazetidin-1-yl)propan-1-one

InChI

InChI=1S/C17H18N2O2/c20-17(7-6-14-4-2-1-3-5-14)19-12-16(13-19)21-15-8-10-18-11-9-15/h1-5,8-11,16H,6-7,12-13H2

InChI Key

ZXWONWDKNHDVKA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=CC=NC=C3

Origin of Product

United States

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